molecular formula C15H12Cl2O3 B1453422 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-11-2

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1453422
M. Wt: 311.2 g/mol
InChI Key: JEIJIQPDXNEOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H12Cl2O3 . It is a benzoyl chloride derivative containing a 3-methoxy group and 4-chlorobenzyl group attached through an ether linkage to the aromatic ring.


Molecular Structure Analysis

The molecular weight of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is 311.16 . The InChI code for this compound is 1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 .


Physical And Chemical Properties Analysis

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a white crystalline powder. It should be stored at temperatures between 2-8°C .

Scientific Research Applications

1. Liquid Crystalline Behavior Study

  • Application Summary: The compound 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA), which is structurally similar to the compound you mentioned, was synthesized and studied for its liquid crystalline properties .
  • Methods of Application: The Williamson method was used for the synthesis of CODA. The structure and thermal behavior of CODA were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
  • Results: The liquid crystalline properties of CODA were exhibited in the characteristic temperature ranges and the thermophysical parameters were determined .

2. Synthesis of Bis 1,3-thiazolidin-4-ones

  • Application Summary: A series of novel Bis-Schiff bases and Bis 1,3-thiazolidin-4-one derivatives were synthesized using a compound similar to the one you mentioned, 4-((chlorobenzyl)oxy)benzaldehyde .
  • Methods of Application: The synthesis involved three major steps: etherification, condensation, and cyclization. The etherification process involved the reaction of the 4-hydroxybenzaldehyde substrate with o-, m-, and p-chlorobenzylchlorides under mild circumstances .
  • Results: The required Bis 1,3-thiazolidin-4-one products were synthesized with 79-97% yields through a refluxing reaction in benzene with thioglycolic acid .

Safety And Hazards

The safety data sheet for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is available online . It is recommended to handle this compound with appropriate personal protective equipment and to avoid dust formation .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIJIQPDXNEOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 3
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.